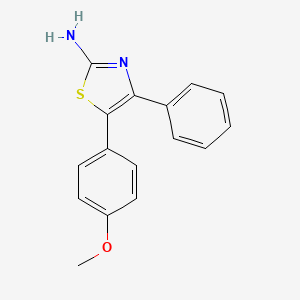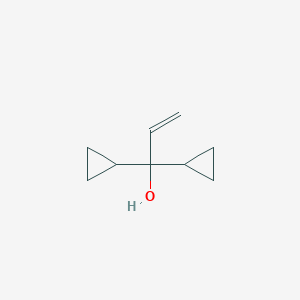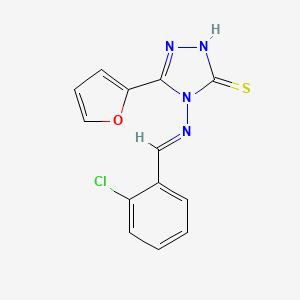![molecular formula C9H15ClN2O4 B11967687 N-[N-(Chloroacetyl)glycyl]-DL-valine CAS No. 94088-95-6](/img/structure/B11967687.png)
N-[N-(Chloroacetyl)glycyl]-DL-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[N-(Chloroacetyl)glycyl]-DL-valine is an organic compound with the molecular formula C9H15ClN2O4 It is a derivative of valine, an essential amino acid, and contains a chloroacetyl group attached to the glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Chloroacetyl)glycyl]-DL-valine typically involves the reaction of chloroacetyl chloride with glycine, followed by coupling with DL-valine. The reaction is carried out under alkaline conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Chloroacetylation of Glycine: Glycine reacts with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-(Chloroacetyl)glycine.
Coupling with DL-Valine: The N-(Chloroacetyl)glycine is then coupled with DL-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[N-(Chloroacetyl)glycyl]-DL-valine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amide derivative.
Hydrolysis: Hydrolysis typically yields glycine and DL-valine as major products.
科学的研究の応用
N-[N-(Chloroacetyl)glycyl]-DL-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N-[N-(Chloroacetyl)glycyl]-DL-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The glycine and valine moieties may also play a role in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
類似化合物との比較
N-[N-(Chloroacetyl)glycyl]-DL-valine can be compared with other similar compounds, such as:
N-(Chloroacetyl)glycylglycine: Similar structure but lacks the valine moiety.
N-(Chloroacetyl)-DL-phenylalanine: Contains a phenylalanine moiety instead of valine.
N-(Chloroacetyl)-L-alanine: Contains an alanine moiety instead of valine.
The uniqueness of this compound lies in its specific combination of glycine and valine, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
94088-95-6 |
|---|---|
分子式 |
C9H15ClN2O4 |
分子量 |
250.68 g/mol |
IUPAC名 |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15ClN2O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) |
InChIキー |
BKNMSZCXSKJYBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5E)-2-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967631.png)

![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)



![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B11967699.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
